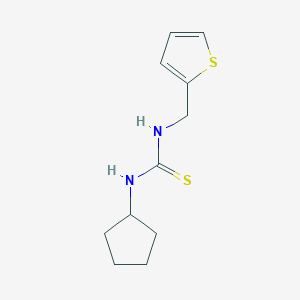
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, also known as DIQ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DIQ has been studied extensively for its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Wirkmechanismus
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. However, in cancer cells, PARP is overexpressed, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can prevent DNA repair and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis (programmed cell death), and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potent inhibition of PARP activity, which can help elucidate the role of PARP in various diseases. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potential toxicity, as it can induce DNA damage and apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for research involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, including:
1. Development of more potent and selective PARP inhibitors that can be used in clinical settings.
2. Investigation of the role of PARP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
3. Development of combination therapies involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide and other chemotherapy and radiation therapies to improve cancer treatment outcomes.
4. Investigation of the potential neuroprotective effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of neurodegenerative disorders.
5. Investigation of the potential anti-inflammatory effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of inflammation.
In conclusion, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which plays a critical role in DNA repair. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments, it remains a useful tool for researchers investigating the role of PARP in various diseases.
Synthesemethoden
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-pyridinecarbohydrazide with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In particular, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to be a potent inhibitor of PARP, which is overexpressed in many cancers and plays a critical role in DNA repair. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
Eigenschaften
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)11-12-7-3-4-8-13(12)15(19-17)20-21-16(22)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXTSDJPHQUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

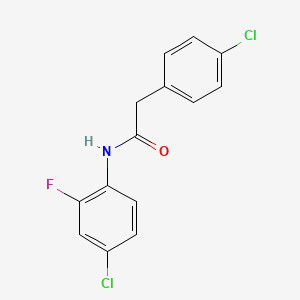
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
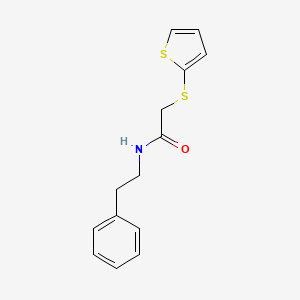
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
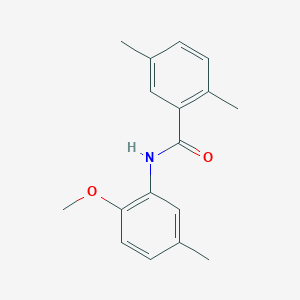


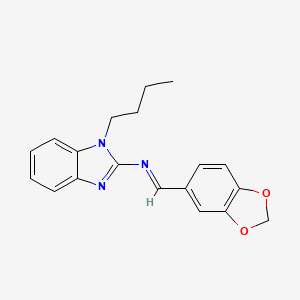
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

